Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The molecular formula of this compound is C9H12N2O3, and it has a molecular weight of 196.2 g/mol .
Scientific Research Applications
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole compounds often target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and are often targeted in anticancer therapies .
Mode of Action
1,3,4-oxadiazole compounds are known to interact with their targets, leading to changes in the function of these enzymes . This interaction can inhibit the activity of the enzymes, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
Given the targets of 1,3,4-oxadiazole compounds, it can be inferred that the compound may affect pathways related to cell proliferation . The inhibition of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase can disrupt DNA synthesis and repair, histone deacetylation, DNA topology, telomere maintenance, and nucleotide metabolism respectively .
Pharmacokinetics
The compound’s molecular weight, structure, and other physical properties can influence its absorption, distribution, metabolism, and excretion .
Result of Action
Given the potential targets of 1,3,4-oxadiazole compounds, it can be inferred that the compound may inhibit cell proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators in the cyclization process . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Similar in structure but with a phenyl group instead of a cyclobutyl group.
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: Contains an amino group, leading to different chemical and biological properties.
Uniqueness
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)8-11-10-7(14-8)6-4-3-5-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKRLJTRVLMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177187 | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402233-03-7 | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402233-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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